2-Methyl-3-nitrobenzophenone is an organic compound characterized by its structure, which consists of a benzophenone core with a methyl group and a nitro group attached to the aromatic rings. Its molecular formula is CHNO, and it has a molecular weight of 241.25 g/mol. The compound appears as a yellow solid and is known for its distinct chemical properties, including its reactivity due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups.
The chemical behavior of 2-methyl-3-nitrobenzophenone is influenced by its functional groups. It can undergo various reactions, including:
2-Methyl-3-nitrobenzophenone can be synthesized through several methods:
The applications of 2-methyl-3-nitrobenzophenone are diverse:
Several compounds share structural similarities with 2-methyl-3-nitrobenzophenone. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Nitrobenzophenone | Contains a nitro group on one aromatic ring | Known for its use in organic synthesis |
4-Nitrobenzophenone | Nitro group para to the carbonyl | Exhibits different reactivity patterns |
4-Methyl-4'-nitrobenzophenone | Methyl and nitro groups on opposite sides | May have enhanced solubility due to methyl group |
These compounds differ primarily in the position of substituents on the aromatic rings, which influences their chemical reactivity and biological activity.